molecular formula C10H8IN B1309459 1-(2-Iodophenyl)-1H-pyrrole CAS No. 157017-41-9

1-(2-Iodophenyl)-1H-pyrrole

Cat. No.: B1309459
CAS No.: 157017-41-9
M. Wt: 269.08 g/mol
InChI Key: ARMKFWKBOLWXEF-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C10H8IN and its molecular weight is 269.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Corrosion Inhibition

1-(2-Iodophenyl)-1H-pyrrole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 1H-pyrrole-2,5-dione derivatives have demonstrated effectiveness in inhibiting carbon steel corrosion in hydrochloric acid medium. These compounds adhere to the steel surface, primarily through chemisorption, offering protection against corrosion. The efficiency of these inhibitors increases with concentration, highlighting their potential in industrial applications (Zarrouk et al., 2015).

2. Synthesis of Complex Organic Structures

Research has also explored the use of this compound in the synthesis of complex organic structures. For example, its reactions with arylalkynes under specific conditions have led to the formation of pyrrolo[1,2-a]quinoline and ullazines, contributing to the field of organic synthesis and potentially impacting pharmaceutical and material applications (Das, Ghosh, & Koenig, 2016).

3. Electrochemical Properties

The electrochemical properties of this compound derivatives are another area of interest. Studies have been conducted on compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, revealing insights into electron delocalization and electrochemical reversibility. These findings are crucial for applications in areas like electrochemistry and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).

4. Novel Tetracyclic Fused Pyrroles Synthesis

This compound is also instrumental in synthesizing novel tetracyclic fused pyrroles, a process that has been achieved through palladium(0)-catalyzed and norbornene-mediated domino reactions. Such synthetic strategies are significant for developing new organic compounds with potential applications in various fields, including pharmaceuticals (Gericke, Chai, & Lautens, 2008).

5. Spectroscopic Characterization and Bioactivity Prediction

The spectroscopic characterization of this compound analogs, such as 1-(2-aminophenyl)pyrrole, has been conducted to understand their structural, electronic, and quantum mechanical properties. Such studies are crucial for predicting the bioactivity of these compounds and their potential medicinal applications (Srikanth et al., 2020).

Future Directions

The future directions for research into “1-(2-Iodophenyl)-1H-pyrrole” would likely depend on its potential applications. Pyrrole derivatives are of interest in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

1-(2-iodophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMKFWKBOLWXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406338
Record name 1H-Pyrrole, 1-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157017-41-9
Record name 1H-Pyrrole, 1-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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